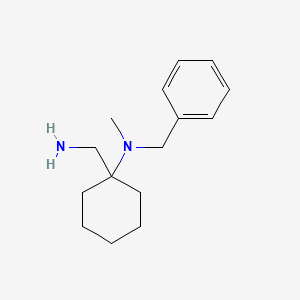

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazines. BZP has been used as a recreational drug due to its stimulant properties. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

Target of Action

The compound 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is structurally similar to Gabapentin . Gabapentin primarily targets calcium channels . These channels play a crucial role in the transmission of electrical signals in nerve cells, which is essential for normal functioning of the nervous system .

Mode of Action

Gabapentin acts by decreasing the activity of a subset of calcium channels . This action reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability and reducing the perception of pain .

Biochemical Pathways

It is known that the drug’s action on calcium channels can influence several downstream pathways involved in pain perception and seizure activity .

Pharmacokinetics

Gabapentin has a bioavailability of 27–60% , which is inversely proportional to dose . . The drug is excreted by the kidneys . These properties impact the drug’s bioavailability and determine the dosing regimen.

Result of Action

The action of Gabapentin results in the reduction of neuronal excitability, which can alleviate symptoms of conditions like neuropathic pain and partial seizures . It is also used off-label for the treatment of non-neuropathic pain, anxiety disorders, and bipolar disorder .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, factors such as diet, living habits, and residential environment can affect the body’s response to the drug . Additionally, genetic factors can influence how an individual metabolizes and responds to Gabapentin .

Vorteile Und Einschränkungen Für Laborexperimente

BZP has several advantages for lab experiments, including its easy synthesis and availability, as well as its well-characterized mechanism of action. However, BZP also has limitations, including its potential for abuse and its lack of specificity for certain neurotransmitter systems.

Zukünftige Richtungen

There are several future directions for research on BZP. One area of interest is the potential use of BZP as a treatment for neurological disorders such as Parkinson's disease and depression. Another area of interest is the development of more specific and potent BZP analogs that can be used as research tools and potential therapeutics. Additionally, further research is needed to better understand the long-term effects of BZP use on the body and brain.

Synthesemethoden

BZP can be synthesized by the reaction of benzyl chloride and N-methylcyclohexylamine in the presence of a base. The reaction results in the formation of BZP as a white crystalline solid. The purity of BZP can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

BZP has been studied for its potential therapeutic applications in various fields of research. In neuroscience, BZP has been investigated for its effects on the central nervous system. BZP has been shown to increase dopamine and serotonin levels in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression.

Eigenschaften

IUPAC Name |

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-17(12-14-8-4-2-5-9-14)15(13-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-13,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZUGXDFZLYGQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2(CCCCC2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2399810.png)

![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)

![1-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399828.png)